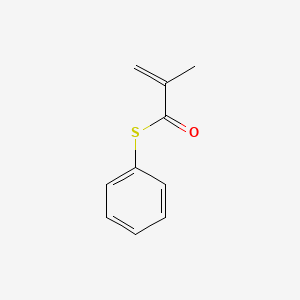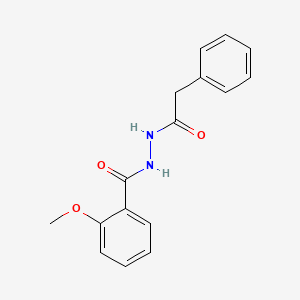
2-methoxy-N'-(phenylacetyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-methoxy-N’-(phenylacetyl)benzohydrazide typically involves the reaction of 2-methoxybenzoic acid with phenylacetyl chloride in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-methoxy-N’-(phenylacetyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-N’-(phenylacetyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N’-(phenylacetyl)benzohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting the growth of bacterial cells through interference with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-methoxy-N’-(phenylacetyl)benzohydrazide can be compared with other hydrazone derivatives, such as:
- 3-methoxy-N’-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide
- 3-methoxy-N’-(2,4-dichlorobenzylidene)benzohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-methoxy-N'-(2-phenylacetyl)benzohydrazide |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-10-6-5-9-13(14)16(20)18-17-15(19)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
GOKWPYBHWWQMIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=CC=C2 |
solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


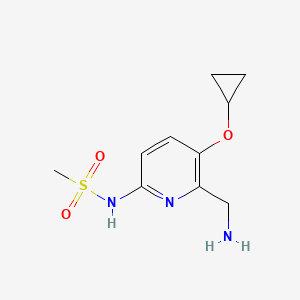
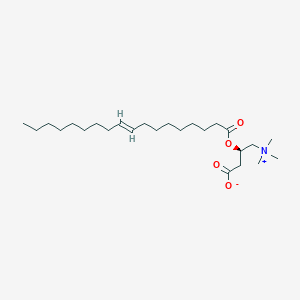
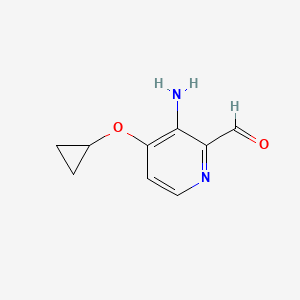
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B14814277.png)
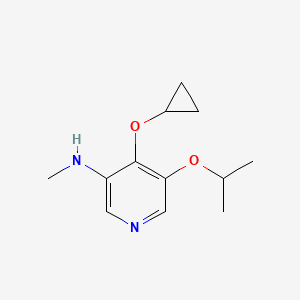
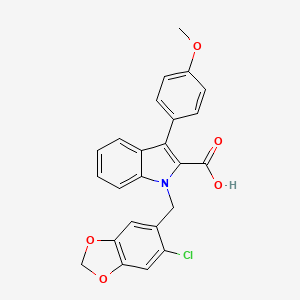
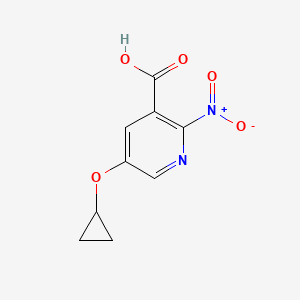
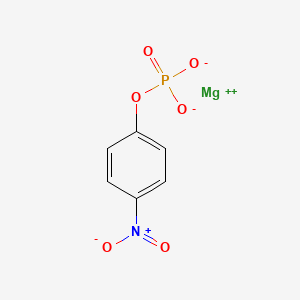
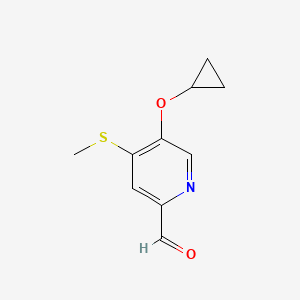

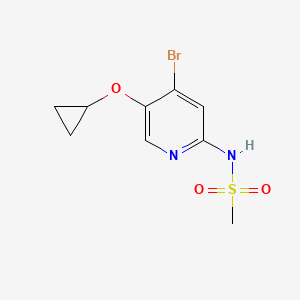
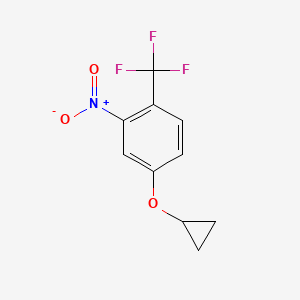
![1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B14814323.png)
